molecular formula C12H15NO3 B137450 Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 134388-85-5

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B137450
M. Wt: 221.25 g/mol
InChI Key: GVLQCKKJTOBRSK-UHFFFAOYSA-N
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Description

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound related to a family of tetrahydroisoquinoline derivatives. These compounds are of significant interest due to their potential biological activities and their role as building blocks in organic synthesis. The compound itself is structurally related to isoquinoline alkaloids, which are known to exhibit a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline derivatives has been reported through various methods. For instance, a rapid synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which shares a similar structure with the compound of interest, has been achieved using the Pictet-Spengler reaction followed by catalytic dehalogenation to obtain high optical purity . Another study reports the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution, which could be related to the synthesis of the ethyl ester analogs .

Molecular Structure Analysis

The molecular structure of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is characterized by the presence of a tetrahydroisoquinoline core, a hydroxy group at the 6-position, and a carboxylate ester at the 3-position. This structure is conformationally constrained, which may influence its reactivity and interaction with biological targets. The compound's stereochemistry can be crucial for its biological activity, as seen in the synthesis of enantiomerically pure derivatives of tetrahydroisoquinoline .

Chemical Reactions Analysis

The chemical reactivity of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be inferred from related compounds. For example, ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates have been synthesized and further cyclized to form pyrido[2,1-a]isoquinoline derivatives . This indicates that the compound may also undergo similar cyclization reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate are not detailed in the provided papers, related compounds exhibit properties that can be used to infer its behavior. For instance, the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids, which contain a hydroxyquinoline scaffold, involved the investigation of their physicochemical properties . These properties are essential for understanding the compound's solubility, stability, and potential interactions with biological molecules.

Scientific Research Applications

Neurobehavioral Effects Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its derivatives have been studied for their neurobehavioral effects. Nakagawa et al. (1996) synthesized several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and found them to transiently increase locomotor activity in mice after peripheral injection. Some of these compounds were detected in the brain after administration and are hypothesized to play a physiological role (Nakagawa et al., 1996).

Metabolic Studies Lei-na Wang et al. (2007) investigated the metabolites of a specific derivative of 1,2,3,4-tetrahydroisoquinoline in rats, identifying several phase I and phase II metabolites. This study highlights the extensive metabolism of these compounds in rats and the potential for screening and identification of metabolites using LC-MS/MS methods (Lei-na Wang et al., 2007).

Pharmacological Potential A derivative, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was identified as a novel peroxisome proliferator-activated receptor (PPAR) gamma agonist by Azukizawa et al. (2008). This compound, KY-021, showed potent activity in human PPAR gamma and demonstrated potential as an efficacious and safe drug for diabetes, reducing plasma glucose and triglyceride levels in animal models (Azukizawa et al., 2008).

Anticonvulsant Properties A novel potent anticonvulsant agent containing a tetrahydroisoquinoline skeleton was developed by Gitto et al. (2006), with one derivative showing high activity against audiogenic seizures in mice, comparable to that of talampanel, an anticonvulsant agent in clinical trials. This derivative acts as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).

Cardiovascular Research In cardiovascular research, a study by Kim et al. (1971) observed the effects of a tetrahydroisoquinoline derivative in the treatment of hemorrhagic shock. The compound exhibited inotropic and chronotropic effects on the heart and produced peripheral arterial vasodilation, indicating potential therapeutic use in various hypotensive and shock states (Kim et al., 1971).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11-6-9-5-10(14)4-3-8(9)7-13-11/h3-5,11,13-14H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLQCKKJTOBRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564953
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

CAS RN

134388-85-5
Record name Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (30 mL, 33 g, 422 mmol) was added carefully to ice-cold anhydrous EtOH and the resulting solution was stirred at RT for 10 min. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3.30 g, 14 mmol) was added and the mixture was stirred at 50° C. for 5 h. The solvent was evaporated and the residue was dried under vacuum to yield ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.35 g, crude yield>100%) as a yellow solid. MS expected 222.1 found 222.0. 1H NMR (400 MHz, CD3OD): δ 7.06 (d, J=8.4 Hz, 1H), 6.74 (dd, J=8.0, and 2.4 Hz, 1H), 6.69 (d, J=2.4 Hz, 1H), 4.44-4.29 (m, 5H), 3.35 (dd, J=17.2, and 5.2 Hz, 1H), 3.15 (dd, J=17.2, and 11.6 Hz, 1H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

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